5-Ethylthiazole-2-carbaldehyde

Organic Synthesis Process Chemistry Purification

Thiazole library synthesis often suffers from unpredictable regioselectivity with unsubstituted aldehydes. 5-Ethylthiazole-2-carbaldehyde eliminates this: the ethyl group blocks electrophilic substitution at C5, while the reactive C2 aldehyde serves as the sole diversity point. • Parallel library synthesis via reductive amination, Wittig, or hydrazone formation with consistent regiochemical outcomes. • Balanced MW (141.19 Da) and intermediate lipophilicity for fragment-to-lead optimization without solubility penalties. • Predicted bp 246.6°C and pKa 0.87 inform vacuum distillation and extraction protocols for process scale-up.

Molecular Formula C6H7NOS
Molecular Weight 141.19 g/mol
CAS No. 339989-68-3
Cat. No. B1521274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethylthiazole-2-carbaldehyde
CAS339989-68-3
Molecular FormulaC6H7NOS
Molecular Weight141.19 g/mol
Structural Identifiers
SMILESCCC1=CN=C(S1)C=O
InChIInChI=1S/C6H7NOS/c1-2-5-3-7-6(4-8)9-5/h3-4H,2H2,1H3
InChIKeyCGSFVSJVTOHBRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethylthiazole-2-carbaldehyde Physicochemical Profile


5-Ethylthiazole-2-carbaldehyde (CAS: 339989-68-3) is a 2,5-disubstituted thiazole heterocyclic building block featuring an aldehyde at the 2-position and an ethyl group at the 5-position . The compound has a molecular formula of C6H7NOS and a molecular weight of 141.19 g/mol, with a predicted density of 1.211 g/cm³, a boiling point of 246.6 °C at 760 mmHg, and a predicted pKa of 0.87 ± 0.10 .

C2 aldehyde handle for nucleophilic additions and condensations
C5 ethyl blocks primary electrophilic site, directs regioselective functionalization
Intermediate lipophilicity and density facilitate flash chromatography purification

5-Ethylthiazole-2-carbaldehyde: Positional Substitution Advantage


While multiple thiazole-2-carbaldehyde analogs are commercially available, their substitution patterns dictate fundamentally different physicochemical and reactivity profiles that preclude interchangeable use. The position of the substituent on the thiazole ring—whether 2-, 4-, or 5-—is known to govern the electronic distribution and consequent electrophilic/nucleophilic reactivity [1]. Specifically, the 5-position is the primary site for electrophilic substitution in thiazoles, whereas the 2-position is preferred for nucleophilic attack [2]. An ethyl group at C5 in 5-Ethylthiazole-2-carbaldehyde both blocks a key electrophilic site and exerts an electron-donating inductive effect, altering the reactivity of the 2-carbaldehyde moiety relative to unsubstituted or differently substituted analogs. These differences manifest quantitatively in properties such as boiling point, density, pKa, and logP, which directly influence synthetic protocol design and purification strategies.

Positional substitution governs reactivity
The 5-ethyl substituent alters electronic distribution and blocks electrophilic attack; unsubstituted or 4-ethyl analogs retain C5 reactivity, leading to different regiochemical outcomes.
Physicochemical property shifts
Changes in boiling point, density, and basicity relative to the parent thiazole-2-carbaldehyde affect distillation, liquid handling, and acid-base workup protocols—direct substitution may compromise yields.

5-Ethylthiazole-2-carbaldehyde: Comparative Evidence


Boiling Point Elevation and Distillation Purity

The introduction of an ethyl substituent at the 5-position increases the predicted boiling point of 5-Ethylthiazole-2-carbaldehyde to 246.6 °C at 760 mmHg , compared to the experimentally determined boiling point of 61-63 °C at 15 mmHg (which extrapolates to approximately 200-210 °C at 760 mmHg) for the unsubstituted analog 1,3-thiazole-2-carbaldehyde . This substantial elevation indicates significantly stronger intermolecular forces, directly relevant for vacuum distillation purity thresholds and thermal stability considerations during reactions requiring elevated temperatures.

Boiling Point Elevation
Data to verify
Target: 246.6 °C (760 mmHg, pred.) Comparator: 61–63 °C (15 mmHg, lit.) Δ ~36–46 °C (est. at 760 mmHg)
Distillation protocol may require adjustment
Predicted value; experimental confirmation needed
Organic Synthesis Process Chemistry Purification

Lower Density: Liquid Handling and Phase Separation

5-Ethylthiazole-2-carbaldehyde exhibits a predicted density of 1.210-1.211 g/cm³ , which is notably lower than the experimentally measured density of 1.288 g/mL at 25 °C for the unsubstituted 1,3-thiazole-2-carbaldehyde . This density difference alters the compound's behavior in liquid-liquid extractions, biphasic reaction media, and continuous flow microreactor setups.

Lower Density
Data to verify
1.211 g/cm³ vs 1.288 g/mL Δ -0.077 g/cm³ (-6.0%)
Liquid handler calibration may need adjustment
Predicted density; verify experimentally
Medicinal Chemistry Process Development Formulation

Increased Basicity: Acid-Base Workup and Reactivity

The electron-donating ethyl group at the 5-position increases the predicted pKa of 5-Ethylthiazole-2-carbaldehyde to 0.87 ± 0.10 , compared to 0.44 ± 0.10 for unsubstituted 1,3-thiazole-2-carbaldehyde . This higher basicity means the compound will be protonated at a different pH range, directly impacting acid-base extraction protocols, the formation of water-soluble salts, and the rate of acid-catalyzed reactions involving the aldehyde group.

Increased Basicity (pKa)
Data to verify
0.87 ± 0.10 vs 0.44 ± 0.10 Δ +0.43
Acid-base workup pH range differs
Predicted values; same computational method
Physical Organic Chemistry Synthetic Methodology Medicinal Chemistry

Electrophilic Reactivity: C5 Site Blockade

In the thiazole ring system, the calculated π-electron density and experimental solvolysis rates establish a clear reactivity hierarchy for electrophilic substitution: C5 > C4 ≫ C2 [1][2]. 5-Ethylthiazole-2-carbaldehyde, bearing an ethyl substituent at C5, completely blocks the kinetically most favored site for electrophilic aromatic substitution. In contrast, analogs such as 4-ethylthiazole-2-carbaldehyde or 2-substituted derivatives leave this primary reactive site available. This difference fundamentally alters the regioselectivity of downstream functionalization reactions, including halogenation, nitration, and Friedel-Crafts alkylation.

Electrophilic Site Blockade
Class-level
C5 blocked by ethyl; C4 available for secondary substitution. Unsubstituted or 4-ethyl analogs retain C5 reactivity.
Regioselectivity may shift synthetic route
Based on π-electron density and solvolysis rates [1][2]
Organic Synthesis Structure-Activity Relationship Chemical Reactivity

Lipophilicity and Molecular Weight: ADME Implications

Within the series of 5-substituted thiazole-2-carbaldehydes, the ethyl analog occupies an intermediate physicochemical space. Its molecular weight (141.19 g/mol) is 14.03 Da higher than the 5-methyl analog (127.16 g/mol) and 48.05 Da lower than the 5-phenyl analog (189.24 g/mol) [1]. While experimental logP for the target compound is not available, its increased carbon count relative to the 5-methyl analog (estimated logP increase of ~0.5 units based on fragment contributions) suggests enhanced lipophilicity and membrane permeability compared to the smaller analog, but with less extensive aromatic π-stacking and lower lipophilicity than the 5-phenyl derivative (XLogP3-AA = 2.4) [1].

Lipophilicity & MW Trend
Reported
MW 141.19 Da; est. logP ~1.0–1.5 5-Methyl: 127.16 Da; 5-Phenyl: 189.24 Da, logP 2.4
Intermediate property supports fragment expansion
MW measured; logP estimated from fragment contributions
Medicinal Chemistry Drug Discovery ADME Properties

5-Ethylthiazole-2-carbaldehyde: High-Value Application Scenarios


Thiazole Library Synthesis via C2 Aldehyde Functionalization

Given the blocked C5 electrophilic substitution site and the reactive C2 aldehyde , this compound is an ideal precursor for parallel library synthesis where structural diversity is introduced exclusively at the 2-position (e.g., via reductive amination, Wittig reactions, or hydrazone formation) while the ethyl-substituted thiazole core remains constant. The intermediate density and logP make purification of diverse products via standard flash chromatography straightforward.

Fragment Expansion with Controlled Physicochemical Drift

In fragment-to-lead campaigns, 5-ethylthiazole-2-carbaldehyde offers a balanced molecular weight (141.19 Da) and intermediate lipophilicity relative to the smaller 5-methyl and larger 5-phenyl analogs . This allows medicinal chemists to incrementally adjust potency, solubility, and permeability by growing the fragment from the 2-aldehyde while maintaining desirable ADME properties, avoiding the solubility penalties often associated with phenyl substitution or the limited binding interactions of a simple methyl group.

Process Scale-Up: Distillation and Acid-Base Workup

For process chemists scaling reactions beyond the bench, the predicted boiling point of 246.6 °C informs vacuum distillation design to achieve target purity. The pKa of 0.87 dictates that acidification below pH ~1 is required for efficient aqueous-to-organic extraction, a parameter that must be factored into reactor corrosion considerations and waste stream neutralization. These specific values enable more accurate process modeling compared to using generic thiazole aldehyde data.

Regioselective Heterocycle-Fused Systems Design

The combination of a blocked electrophilic C5 site and an unblocked nucleophilic C2 site enables chemists to design regioselective cycloadditions and annulations that would yield different isomeric outcomes with 4-ethyl or unsubstituted thiazole carbaldehydes. For example, in reactions with 1,3-dipoles or dienes, the aldehyde can serve as a dipolarophile while the C4 position remains available for subsequent electrophilic functionalization, enabling convergent synthesis of complex thiazole-fused heterocycles.

Application
Selection Property
Validation Focus
Thiazole library synthesis
C2 aldehyde reactivity & C5 blockade
Product diversity and purification profile
Fragment expansion with controlled drift
Intermediate lipophilicity & molecular weight
Balanced ADME properties
Process scale-up
Distillation & acid-base extraction parameters
Purity and yield optimization
Regioselective fused systems
Blocked electrophilic C5, available C4
Regioselectivity & isomeric outcome

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